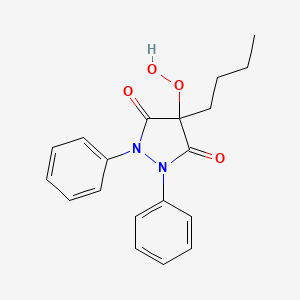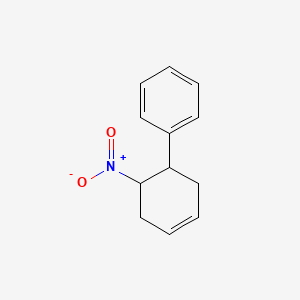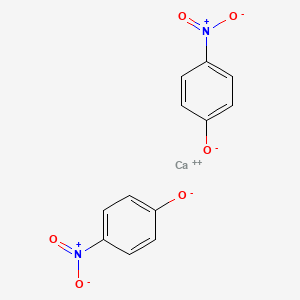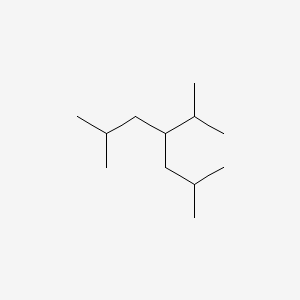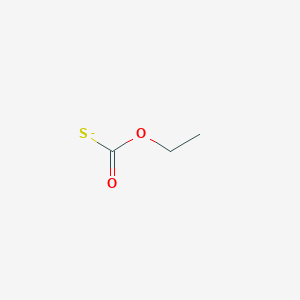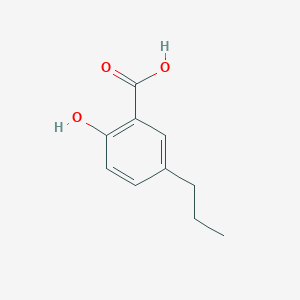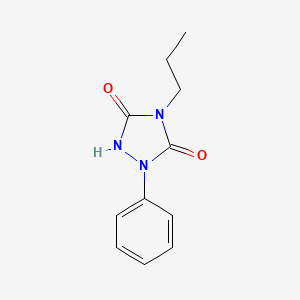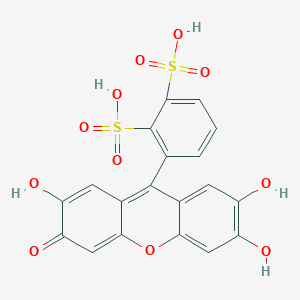
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is a complex organic compound known for its unique structural properties. This compound is part of the xanthene dye family, which is widely used in various scientific and industrial applications due to its fluorescent properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid typically involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions, leading to the formation of the xanthene core structure. Subsequent sulfonation of the xanthene derivative with fuming sulfuric acid introduces the sulfonic acid groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroxy derivatives.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under mild conditions.
Major Products
The major products formed from these reactions include various substituted xanthenes, quinones, and hydroxy derivatives, which have distinct properties and applications .
科学研究应用
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in cell imaging and tracking studies due to its ability to fluoresce under specific conditions.
Medicine: Utilized in diagnostic assays and as a marker in various biomedical research applications.
Industry: Applied in the manufacturing of fluorescent inks, paints, and coatings.
作用机制
The compound exerts its effects primarily through its ability to fluoresce. The molecular targets include various cellular components that can interact with the xanthene core, leading to fluorescence emission. The pathways involved often include energy transfer mechanisms that result in the emission of light at specific wavelengths .
相似化合物的比较
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.
Rhodamine: A xanthene derivative with distinct structural features and applications.
Eosin: A brominated xanthene dye used in histology and microscopy.
Uniqueness
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is unique due to its specific sulfonic acid groups, which enhance its solubility and reactivity compared to other xanthene dyes. This makes it particularly useful in aqueous environments and for applications requiring high solubility .
属性
CAS 编号 |
31325-78-7 |
|---|---|
分子式 |
C19H12O11S2 |
分子量 |
480.4 g/mol |
IUPAC 名称 |
3-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C19H12O11S2/c20-11-4-9-15(6-13(11)22)30-16-7-14(23)12(21)5-10(16)18(9)8-2-1-3-17(31(24,25)26)19(8)32(27,28)29/h1-7,20-22H,(H,24,25,26)(H,27,28,29) |
InChI 键 |
XCDIGHVLKCFRRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


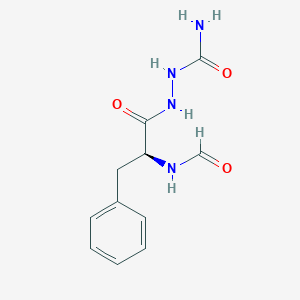
![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)
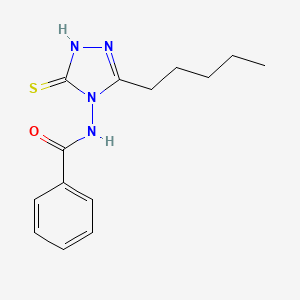
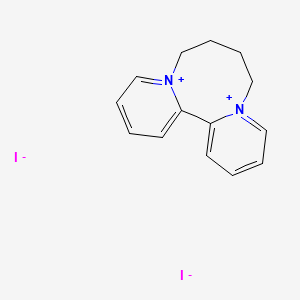
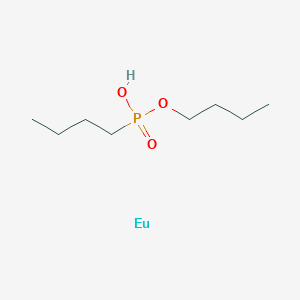
![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
